molecular formula C18H14N4O2S B2496107 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1235118-56-5

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2496107
CAS No.: 1235118-56-5
M. Wt: 350.4
InChI Key: ZTUZJEQOPKPZSN-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole with 3-mercapto-propanoic acid in the presence of a base such as potassium hydroxide (KOH) in isopropanol (iPrOH) at elevated temperatures (60-70°C) for several hours . After the reaction, the mixture is neutralized with hydrochloric acid (HCl) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its imidazole ring.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Possible applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the thioacetonitrile group.

    2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile: Lacks the nitro group.

Uniqueness

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both a nitrophenyl group and a thioacetonitrile group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a member of the imidazole family, characterized by its unique structural features, including a nitrophenyl group and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N4S Molecular Weight 342 43 g mol \text{C}_{19}\text{H}_{18}\text{N}_{4}\text{S}\quad \text{ Molecular Weight 342 43 g mol }

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole with 3-mercapto-propanoic acid in the presence of potassium hydroxide (KOH) in isopropanol at elevated temperatures (60–70°C) for several hours. This method allows for the formation of the thioether linkage essential for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in coordination with metal ions, while the nitrophenyl group may facilitate electron transfer reactions. These interactions can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. Inhibition of this enzyme can be beneficial in treating conditions like hypertension and heart failure . The design of similar imidazole-based inhibitors has demonstrated promising results in preclinical studies.

Case Studies

  • Aldosterone Synthase Inhibition : A study focused on structurally similar imidazole compounds reported significant inhibition of CYP11B2, suggesting that this compound may exhibit comparable inhibitory effects. The lead compound from this study displayed an IC50 value of 1.7 nM against CYP11B2, highlighting the potential therapeutic applications of imidazole derivatives in managing cardiovascular diseases .
  • Antimicrobial Properties : In vitro tests on related compounds have shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings support further investigation into the antimicrobial efficacy of this compound .

Comparative Analysis

CompoundStructureBiological ActivityReference
This compoundStructurePotential CYP11B2 inhibitor; Antimicrobial activity
R-fadrozoleStructureCYP11B2 inhibitor (IC50: 6.0 nM)
Imidazole Derivative XStructureBroad-spectrum antimicrobial

Properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZJEQOPKPZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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